molecular formula C23H22N2O4 B2877404 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021023-77-7

5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2877404
CAS No.: 1021023-77-7
M. Wt: 390.439
InChI Key: IRUCKCMLIAVULT-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one is a synthetic organic compound featuring a pyran-4-one core substituted with a benzyloxy group at position 5 and a 4-phenylpiperazine-1-carbonyl moiety at position 2. The pyranone scaffold is structurally related to kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one), a natural product with well-documented antioxidant and chelating properties .

Properties

IUPAC Name

5-phenylmethoxy-2-(4-phenylpiperazine-1-carbonyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c26-20-15-21(29-17-22(20)28-16-18-7-3-1-4-8-18)23(27)25-13-11-24(12-14-25)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUCKCMLIAVULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyranone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyloxy Group: This step involves the substitution of a hydrogen atom with a benzyloxy group, often using benzyl alcohol and a suitable catalyst.

    Attachment of the Phenylpiperazine Moiety: This can be done through a coupling reaction, where the phenylpiperazine is attached to the carbonyl group of the pyranone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The benzyloxy and phenylpiperazine groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Characterization :

  • Spectroscopy: $^1$H NMR typically shows resonances for the benzyloxy aromatic protons (δ 7.19–7.32), pyranone protons (δ 6.17–6.39), and piperazine protons (δ 3.0–3.5) .
  • Crystallography: Derivatives such as 5-benzyloxy-2-styryl-pyran-4-one exhibit planar pyranone rings with conjugated double bonds, as confirmed by X-ray studies .

Comparison with Similar Compounds

The compound is compared to structurally analogous pyranones and piperazine derivatives to highlight differences in reactivity, physicochemical properties, and biological activity.

Structural Analogues of the Pyranone Core

Table 1: Comparison of Pyranone Derivatives

Compound Name Substituents (Position 2) Molecular Weight Key Properties/Applications Reference
Target Compound 4-Phenylpiperazine-1-carbonyl 406.40 Potential CNS activity, lipophilic
5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one Hydroxymethyl 232.23 Antioxidant precursor
5-(Benzyloxy)-2-styryl-4H-pyran-4-one Styryl 320.34 Fluorescent probe candidate
5-(Benzyloxy)-2-(chloromethyl)-4H-pyran-4-one Chloromethyl 250.68 Reactive intermediate
5-Hydroxy-2-(4-phenylpiperidinylmethyl)-4H-pyran-4-one 4-Phenylpiperidinylmethyl 327.38 Iron chelation, antioxidant

Key Observations :

  • Lipophilicity : The 4-phenylpiperazine-1-carbonyl group increases logP compared to hydroxymethyl or styryl derivatives, enhancing blood-brain barrier penetration .
  • Reactivity: Chloromethyl and acrylate derivatives (e.g., [5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl acrylate) are used as monomers for polymerization , whereas the target compound’s piperazine group enables hydrogen bonding and receptor interactions.

Piperazine/Piperidine Derivatives

Table 2: Piperazine-Based Analogues

Compound Name Core Structure Substituents on Piperazine Molecular Weight Bioactivity Reference
Target Compound Pyran-4-one 4-Phenyl 406.40 Not yet reported
EHT 4063 Pyran-4-one 4-Methylpiperazinyl 443.45 Rho GTPase inhibition
4-(1H-Pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Butanone 4-(Trifluoromethyl)phenyl 367.37 Antipsychotic candidate
1-(2-Aminoethyl)-5-benzyloxy-2-(hydroxymethyl)pyridin-4-one Pyridin-4-one Ethylenediamine 316.35 Catechol-O-methyltransferase inhibition

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl group in butanone derivatives enhances metabolic stability , whereas methylpiperazine in EHT 4063 modulates solubility .
  • Biological Relevance : Ethylenediamine-substituted pyridin-4-ones show enzyme inhibition, suggesting the target compound’s piperazine group may confer similar activity .

Challenges :

  • Synthetic yields for piperazine conjugates (e.g., 41–67% for acrylates) require optimization .
  • Limited in vivo data exist for the target compound compared to analogues like EHT 4063 .

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